molecular formula C9H8N2O2 B1339880 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid CAS No. 118055-03-1

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

Cat. No.: B1339880
CAS No.: 118055-03-1
M. Wt: 176.17 g/mol
InChI Key: VJVCNAGVXRMLPL-UHFFFAOYSA-N
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Description

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid (CAS Number: 118055-03-1) is a high-purity chemical compound supplied for research and development purposes . This molecule, with a molecular formula of C9H8N2O2 and a molecular weight of 176.18 g/mol, belongs to the class of pyrazolopyridines, which are fused heterobicyclic systems of significant interest in modern medicinal chemistry . Over recent years, many pyrazole fused-ring systems have been published, with numerous applications in the discovery and development of new therapeutic agents . The compound features a carboxylic acid functional group, making it a versatile building block for various synthetic transformations, such as the formation of amide bonds. Its core structure serves as a privileged scaffold in drug discovery, and researchers value it for constructing more complex molecules for screening and testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCNAGVXRMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556549
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-03-1
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
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Characterization Methodologies for 2 Pyrazolo 1,5 a Pyridin 3 Yl Acetic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide a wealth of information regarding the molecular structure, connectivity, and chemical environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to build a complete picture of the structure of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid and its derivatives.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound and its derivatives, the chemical shifts (δ) of the protons are indicative of their electronic environment.

The protons of the pyrazolo[1,5-a]pyridine (B1195680) core exhibit characteristic signals in the aromatic region of the spectrum. For instance, in various derivatives, the proton at position 2 (H-2) typically resonates as a singlet, while the protons of the pyridine (B92270) ring (H-4, H-5, H-6, and H-7) appear as multiplets, with their specific chemical shifts and coupling patterns depending on the substitution pattern. acs.org The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) are expected to appear as a singlet, typically in the range of 3.5-4.0 ppm, influenced by the adjacent pyrazole (B372694) ring and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH) is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be influenced by solvent and concentration.

¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazolo[1,5-a]pyridine Derivatives in DMSO-d₆. acs.org
ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-28.0 - 8.5s-
H-47.5 - 8.0d or dd~7.0 - 9.0
H-56.8 - 7.2t or td~6.5 - 7.5
H-67.2 - 7.6t or td~7.0 - 9.0
H-78.5 - 8.8d~6.5 - 7.0
-CH₂- (acetic acid)3.7 - 4.0 (predicted)s-
-COOH>10 (predicted)br s-

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbon atoms of the pyrazolo[1,5-a]pyridine ring system have characteristic chemical shifts. For example, the quaternary carbons (C-3, C-3a, and C-8a) can be distinguished from the protonated carbons. The carbonyl carbon of the acetic acid group is particularly noteworthy, appearing at a significantly downfield chemical shift, typically in the range of 170-180 ppm. researchgate.net The methylene carbon of the acetic acid side chain is expected to resonate in the aliphatic region of the spectrum.

¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrazolo[1,5-a]pyridine Derivatives in DMSO-d₆. acs.org
CarbonChemical Shift Range (ppm)
C-2140 - 145
C-3110 - 115
C-3a145 - 150
C-4112 - 118
C-5110 - 115
C-6125 - 130
C-7120 - 125
C-8a140 - 145
-CH₂- (acetic acid)30 - 35 (predicted)
C=O (acetic acid)170 - 175 (predicted)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid group and the aromatic rings.

The most characteristic absorption for the carboxylic acid is the strong and broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum. The aromatic C-H stretching vibrations of the pyrazolo[1,5-a]pyridine ring are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic system appear in the 1600-1450 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Frequencies for this compound. researchgate.net
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
Carboxylic AcidC=O stretch1720 - 1680Strong, Sharp
Aromatic RingC-H stretch3100 - 3000Medium
Aromatic RingC=C and C=N stretch1600 - 1450Medium to Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
Carboxylic AcidO-H bend1440 - 1395 and 950 - 910Medium, Broad

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₉H₈N₂O₂), the expected monoisotopic mass is approximately 176.0586 g/mol . HRMS would be able to confirm this mass with high precision. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adduct ions such as [M+H]⁺ or [M+Na]⁺ may also be observed. uni.lu The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, a common fragmentation pathway for carboxylic acids is the loss of a water molecule or a carboxyl group.

Predicted Mass Spectrometry Data for this compound. uni.lu
AdductPredicted m/z
[M+H]⁺177.0659
[M+Na]⁺199.0478
[M-H]⁻175.0513

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the bond lengths and angles between them.

For this compound and its derivatives, single-crystal X-ray diffraction would provide definitive proof of the pyrazolo[1,5-a]pyridine ring system and the connectivity of the acetic acid substituent at the 3-position. It would also reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Hydrogen bonding involving the carboxylic acid group is a common feature in the crystal structures of such compounds. researchgate.netnih.gov

Due to the lack of a publicly available crystal structure for this compound, a representative table of crystallographic data for a related pyrazolo[1,5-a]pyridine derivative is presented to illustrate the type of information obtained from such an analysis.

Representative Crystallographic Data for a Pyrazolo[1,5-a]pyridine Derivative. researchgate.netnih.gov
ParameterTypical Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Calculated from unit cell dimensions
Z (molecules per unit cell)Typically an integer (e.g., 2, 4, 8)
Density (calculated, g/cm³)Calculated from molecular weight and unit cell volume
R-factor (%)Indicator of the quality of the structural model

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous proof of a molecule's connectivity and stereochemistry. By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, scientists can construct a detailed three-dimensional model of the electron density within the crystal, and from this, the precise arrangement of atoms can be determined.

For the pyrazolo[1,5-a]pyridine scaffold, numerous derivatives have been subjected to single-crystal X-ray diffraction analysis, providing a wealth of structural information. Although a crystal structure for this compound itself is not publicly available, data from closely related derivatives illustrate the typical findings from such studies. These studies are crucial for confirming the successful synthesis of the target molecule and for understanding the intermolecular interactions that govern the crystal packing.

A representative example of crystallographic data obtained for a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, which shares a similar fused heterocyclic core, is presented in the interactive table below. This data includes the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice.

Interactive Table 1: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.669(1)
b (Å)11.544(1)
c (Å)14.045(2)
α (°)90
β (°)105.98(1)
γ (°)90
Volume (ų)1663.0(3)
Z4

This table presents example data and does not represent the specific compound this compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data derived from single-crystal X-ray diffraction allows for a detailed analysis of the internal geometry of a molecule, including bond lengths, bond angles, and torsion angles. These parameters are fundamental to understanding the electronic structure and stability of the compound.

For the pyrazolo[1,5-a]pyridine core, the bond lengths and angles are characteristic of its aromatic nature. The fusion of the five-membered pyrazole ring and the six-membered pyridine ring results in a planar bicyclic system with delocalized π-electrons. The analysis of these parameters in various derivatives reveals the influence of different substituents on the electronic distribution within the heterocyclic framework.

Below are interactive tables showcasing typical bond lengths and angles for the pyrazolo[1,5-a]pyridine scaffold, compiled from studies on its derivatives. These values provide a baseline for understanding the structural characteristics of this class of compounds.

Interactive Table 2: Representative Bond Lengths in the Pyrazolo[1,5-a]pyridine Core
BondLength (Å)
N1-N21.375
N2-C31.380
C3-C3a1.450
C3a-N41.390
N4-C51.340
C5-C61.400
C6-C71.360
C7-C7a1.410
C7a-N11.380
C3a-C7a1.420

This table presents example data and does not represent the specific compound this compound.

Interactive Table 3: Representative Bond Angles in the Pyrazolo[1,5-a]pyridine Core
AngleDegree (°)
C7a-N1-N2108.0
N1-N2-C3110.0
N2-C3-C3a107.0
C3-C3a-N4128.0
C3-C3a-C7a105.0
N4-C3a-C7a127.0
C3a-N4-C5118.0
N4-C5-C6120.0
C5-C6-C7121.0
C6-C7-C7a118.0
N1-C7a-C7126.0
N1-C7a-C3a110.0
C7-C7a-C3a124.0

This table presents example data and does not represent the specific compound this compound.

Torsion angles are also critical as they define the conformation of the molecule, particularly the orientation of substituents relative to the core ring system. For the relatively planar pyrazolo[1,5-a]pyridine scaffold, the torsion angles within the rings are close to 0° or 180°, confirming its planarity.

Confirmation of Molecular Conformation and Regioselectivity

Single-crystal X-ray diffraction is instrumental in confirming the molecular conformation and the regioselectivity of a chemical reaction. In the synthesis of substituted pyrazolo[1,5-a]pyridines, the formation of different regioisomers is often possible. X-ray crystallography provides definitive evidence of which isomer has been formed. nih.govsci-hub.se

For instance, in the synthesis of this compound, the acetic acid moiety is attached to the C3 position of the pyrazolo[1,5-a]pyridine ring. Spectroscopic techniques such as NMR can provide strong evidence for this connectivity, but single-crystal X-ray diffraction offers unequivocal proof by directly visualizing the atomic arrangement. nih.gov This confirmation is crucial for establishing a clear structure-activity relationship in medicinal chemistry and materials science applications.

The conformation of the acetic acid side chain relative to the pyrazolo[1,5-a]pyridine ring is also determined through these studies. This includes the torsion angles around the C3-C(acetic acid) bond, which dictates the spatial orientation of the carboxylic acid group. This conformational information is vital for understanding how the molecule might interact with biological targets or pack in a solid-state material. The planarity of the fused pyrazolo[1,5-a]pyrimidine ring system is a recurring feature in crystallographic studies of its derivatives. nih.gov

Computational and Theoretical Investigations of 2 Pyrazolo 1,5 a Pyridin 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide precise information about electron distribution and energy states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. iucr.orgresearchgate.net By approximating the many-electron system, DFT can accurately compute various molecular properties. For 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to optimize the molecular geometry and determine key electronic parameters. iucr.orgnih.govnih.gov

These calculations yield crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.govmdpi.com For instance, a study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. iucr.orgnih.gov The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is essential for predicting intermolecular interactions. iucr.orgnih.gov

Table 1: Representative Electronic Properties Calculated via DFT Note: The following data are representative values based on calculations for structurally similar compounds and serve for illustrative purposes.

PropertyRepresentative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the electron-donating ability of the molecule.
LUMO Energy-2.0 eVEnergy of the lowest unoccupied molecular orbital; related to the electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.5 eVIndicates the chemical reactivity and stability of the molecule. nih.gov
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
Ionization Potential (I)6.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity (A)2.0 eVThe energy released when an electron is added to the molecule.

Minor discrepancies between theoretical and experimental values can arise because computational models often simulate the molecule in an isolated gaseous phase, neglecting intermolecular interactions present in solid or liquid states. iucr.org

DFT calculations are instrumental in predicting the reactivity of this compound. The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For example, in many heterocyclic systems, the HOMO is localized on the fused ring system, while the LUMO may be distributed across both the ring and substituent groups.

Furthermore, computational studies can outline plausible reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the most favorable reaction pathways. This approach has been used to support mechanisms like the palladium(II)-catalyzed C-H bond activation in the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the dynamic behavior and conformational landscape of the molecule. jchemlett.com

The this compound molecule consists of a rigid, planar pyrazolo[1,5-a]pyridine (B1195680) core and a flexible acetic acid side chain. Conformational analysis is used to determine the preferred spatial arrangement of this side chain relative to the core. By systematically rotating the rotatable bonds (specifically the C-C bond connecting the side chain to the ring and the C-O bond in the carboxyl group), a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

In a crystal structure analysis of a similar compound, 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid, the carboxymethyl group was found to be inclined by 81.05° relative to the bicyclic ring system. iucr.org Similar computational analysis for this compound would reveal its most stable three-dimensional shape, which is crucial for understanding its interaction with biological targets or other molecules.

Theoretical studies are particularly valuable for investigating complex reaction mechanisms like isomerization. A notable example is the computational study of the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines into 5-aroyl-NH-pyrazolo[3,4-b]pyridines. nih.gov This study used DFT calculations to propose an ANRORC (Adding Nucleophile, Ring-Opening, and Ring-Closing) mechanism. nih.gov The calculations detailed a pathway where a hydroxide (B78521) ion attacks the C7 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core, leading to the opening of the pyrimidine (B1678525) ring, followed by rotation and subsequent ring-closing to form the more stable pyrazolo[3,4-b]pyridine isomer. nih.gov Such studies highlight the power of computational methods to explain unexpected experimental outcomes and provide a detailed mechanistic picture that is difficult to obtain empirically.

Mechanistic Elucidation through Computational Approaches

Computational approaches provide a comprehensive framework for elucidating reaction mechanisms. By calculating the energy profiles of proposed reaction pathways, including the energies of reactants, products, intermediates, and transition states, chemists can determine the feasibility and kinetics of a reaction. nih.gov This methodology was applied to understand the cross-dehydrogenative coupling reactions used in the synthesis of pyrazolo[1,5-a]pyridine derivatives, which involves an acetic acid-promoted oxidative C-C bond formation followed by dehydrative cyclization. nih.govacs.org These computational insights are vital for optimizing reaction conditions and designing novel synthetic routes for pyrazolo[1,5-a]pyridine-based compounds. nih.govacs.org

Reactivity and Chemical Transformations of 2 Pyrazolo 1,5 a Pyridin 3 Yl Acetic Acid

Transformations Involving the Carboxylic Acid Functionality

The acetic acid moiety attached to the C3 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a versatile functional group that readily participates in reactions characteristic of carboxylic acids. These transformations allow for the synthesis of a wide array of derivatives, including esters and amides, which can modulate the compound's physicochemical properties.

Esterification Reactions

The carboxylic acid group of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid can be converted to its corresponding esters through several standard synthetic methodologies. While direct esterification of this specific molecule is not extensively detailed in the literature, the synthesis of related pyrazolo[1,5-a]pyridine-3-carboxylate esters is well-documented, often as part of the initial ring formation process. For instance, derivatives like ethyl pyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized via a 1,3-dipolar cycloaddition reaction using ethyl propiolate. ciac.jl.cn

Generally, the esterification of the pre-formed acetic acid can be achieved under acidic conditions (e.g., Fischer esterification) by refluxing the acid with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by treatment with the desired alcohol.

Table 1: Representative Esterification Reactions
AlcoholTypical Reagents/ConditionsProduct
MethanolMeOH, H₂SO₄ (cat.), RefluxMethyl 2-{pyrazolo[1,5-a]pyridin-3-yl}acetate
Ethanol (B145695)EtOH, H₂SO₄ (cat.), RefluxEthyl 2-{pyrazolo[1,5-a]pyridin-3-yl}acetate
tert-Butanol1) SOCl₂, 2) t-BuOH, Pyridine (B92270)tert-Butyl 2-{pyrazolo[1,5-a]pyridin-3-yl}acetate

Amidation and Related Derivatizations

The synthesis of amides from this compound is a key transformation for creating derivatives with potential biological applications. This conversion typically involves activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate in situ, which then readily reacts with an amine to yield the corresponding amide under mild conditions.

Table 2: Common Amidation Methodologies
AmineCoupling ReagentsSolventProduct
Ammonia (NH₃)EDCI, HOBtDMF2-{Pyrazolo[1,5-a]pyridin-3-yl}acetamide
Morpholine (B109124)HATU, DIPEACH₂Cl₂2-(Pyrazolo[1,5-a]pyridin-3-yl)-1-(morpholino)ethan-1-one
Aniline1) (COCl)₂, 2) Aniline, Et₃NTHFN-Phenyl-2-{pyrazolo[1,5-a]pyridin-3-yl}acetamide

Decarboxylation Pathways

The removal of the carboxyl group from aryl-acetic acids, known as decarboxylation, is a transformation that typically requires significant energy input or specific catalytic systems. The C-C bond between the methylene (B1212753) group and the carboxylic acid in this compound is generally stable. Thermal decarboxylation would necessitate very high temperatures, often leading to decomposition.

However, palladium-catalyzed reactions have been developed for decarboxylative coupling, which suggests a potential pathway for functionalization. For instance, related synthetic strategies have utilized palladium catalysis to achieve decarboxylative coupling and cyclization reactions to form 2-substituted pyrazolo[1,5-a]pyridines. ciac.jl.cn This indicates that under specific transition-metal-catalyzed conditions, the carboxyl group could be removed and replaced, although a simple decarboxylation to yield 3-methylpyrazolo[1,5-a]pyridine (B13126613) is not a commonly reported or facile reaction.

Reactivity of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine bicyclic system possesses a rich and distinct chemical reactivity, arising from the electronic properties of the fused electron-rich pyrazole (B372694) and electron-deficient pyridine rings. nih.gov This allows for selective functionalization at various positions on the core structure.

Functionalization Strategies at Positions 2, 3, and 5-7

The fused ring system allows for extensive modification, either during the initial ring construction or through post-synthesis functionalization. nih.govrsc.org The primary synthetic route, involving the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, allows for the introduction of various substituents at positions 2, 5, and 7 from the outset. rsc.orgencyclopedia.pub

Post-synthetic modifications are also common and offer regioselective control:

Position 3: This position on the pyrazole ring is highly nucleophilic and is the most common site for electrophilic attack. nih.gov It can also be functionalized via metal-catalyzed cross-coupling reactions if a suitable leaving group is present. nih.govencyclopedia.pub

Positions 5 and 7: These positions on the pyrimidine (B1678525) ring are electrophilic and are susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen. nih.govnih.gov For example, the chlorine atom at C7 is known to be highly reactive towards nucleophilic displacement by amines like morpholine. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also extensively used to introduce aryl, heteroaryl, and amino groups at these positions. encyclopedia.pubnih.gov

Position 2: Modification at this position is typically achieved by selecting an appropriately substituted 3-aminopyrazole (B16455) precursor during the initial synthesis.

Table 3: Regioselective Functionalization of the Pyrazolo[1,5-a]pyridine Core
PositionReaction TypeTypical ReagentsResulting GroupReference
3Suzuki CouplingAr-B(OH)₂, Pd CatalystAryl nih.govencyclopedia.pub
5Suzuki CouplingR-B(OR)₂, Pd(PPh₃)₄, Na₂CO₃Aryl, Heteroaryl nih.gov
7Nucleophilic Aromatic SubstitutionMorpholine, K₂CO₃Morpholinyl nih.gov
7Negishi CouplingR-ZnI, Pd CatalystAlkyl, Aryl researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions (e.g., Halogenation, Nitration)

The reactivity of the pyrazolo[1,5-a]pyridine core in electrophilic aromatic substitution (EAS) is dictated by the competing electronic effects of the two fused rings. The pyrazole ring is electron-rich and activated towards EAS, while the pyridine ring is electron-deficient and generally deactivated. quora.com Consequently, electrophilic attack occurs preferentially on the pyrazole ring, specifically at the C3 position. nih.govresearchgate.net

Given that the subject compound, this compound, already has a substituent at the C3 position, further EAS reactions would be directed elsewhere. The acetic acid group is weakly deactivating, which would further discourage substitution at the adjacent C2 position. Therefore, electrophiles would be directed to attack the pyridine portion of the molecule.

Halogenation: For the unsubstituted pyrazolo[1,5-a]pyrimidine (B1248293) core (a closely related system), halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS) occurs with high regioselectivity at the C3 position. nih.govrsc.org In the case of the C3-substituted title compound, halogenation would likely occur on the pyridine ring, potentially at C5 or C7.

Nitration: The nitration of the parent pyrazolo[1,5-a]pyrimidine system is highly dependent on the reaction conditions. researchgate.net Using a mixture of nitric and sulfuric acids favors substitution at the C3 position, while using nitric acid in acetic anhydride (B1165640) directs the nitro group to the C6 position. researchgate.net For this compound, with the C3 position blocked, nitration would be expected to occur on the pyridine ring, with the C6 position being a likely candidate based on studies of related systems.

Table 4: Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine System
ReactionReagentMajor Product (Unsubstituted Core)Predicted Site on C3-Substituted CoreReference
BrominationN-Bromosuccinimide (NBS)3-Bromo derivativePyridine ring (e.g., C5, C7) nih.gov
NitrationHNO₃ / H₂SO₄3-Nitro derivativePyridine ring (e.g., C6) researchgate.net
NitrationHNO₃ / Ac₂O6-Nitro derivativePyridine ring (e.g., C6) researchgate.net

Nucleophilic Substitution Reactions on Substituted Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine ring system is inherently electron-deficient, particularly within the pyridine portion of the bicycle. This electronic characteristic makes positions analogous to the ortho (C7) and para (C5) positions of pyridine susceptible to nucleophilic attack, especially when substituted with a good leaving group, such as a halogen. quimicaorganica.orgyoutube.com The reaction typically proceeds through a high-energy intermediate, facilitating the displacement of the leaving group.

While direct nucleophilic substitution on the unsubstituted this compound is not common, halogenated derivatives serve as versatile precursors. For instance, in the closely related pyrazolo[1,5-a]pyrimidine series, the chlorine atom at the C7 position is noted for its high reactivity towards nucleophiles. mdpi.com This selective substitution is achieved by reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine in the presence of potassium carbonate, yielding the C7-substituted product exclusively. mdpi.com A similar reactivity pattern is anticipated for halo-substituted pyrazolo[1,5-a]pyridines, where nucleophiles would preferentially attack the C7 and C5 positions.

An illustrative reaction involves the intramolecular nucleophilic aromatic substitution in 3-halo-4-aminopyridines, which, upon N-acylation, undergo a rearrangement to yield pyridin-4-yl α-substituted acetamides. nih.gov This highlights the reactivity of halogenated pyridines toward nucleophilic displacement.

Catalytic Coupling Reactions for Diversification (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the pyrazolo[1,5-a]pyridine scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents and the generation of compound libraries for drug discovery. Halogenated derivatives of pyrazolo[1,5-a]pyridines are common starting materials for these transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective. Research on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has demonstrated an efficient microwave-assisted Suzuki coupling protocol for C3-arylation and heteroarylation. nih.gov A variety of aryl and heteroaryl boronic acids can be used, showcasing the versatility of this method for diversification. nih.gov Furthermore, 3-iodo pyrazolo[1,5-a]pyrimidine derivatives have been successfully transformed into other substituted analogues via Suzuki and Sonogashira coupling reactions, indicating the utility of these halogenated intermediates. nih.gov

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions on related heterocyclic systems, which are applicable for the diversification of halo-substituted derivatives of this compound.

SubstrateCoupling PartnerCatalyst SystemBaseSolventProductYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK3PO4H2O3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one74 nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophen-2-ylboronic acidXPhosPdG2/XPhosK3PO4H2O3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89 nih.gov
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineIndole-4-boronic acid pinacol (B44631) esterPd(dppf)Cl2K2CO3Dioxane/H2O4-{5-(Indol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine83 mdpi.com
3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidinePhenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidineN/A nih.gov

Cyclization and Annulation Reactions of Derivatives

The acetic acid moiety of this compound provides a functional handle for constructing new fused ring systems through cyclization and annulation reactions. These transformations can lead to complex, polycyclic molecules with novel structural and biological properties.

Intramolecular Cyclization Pathways

Derivatives of the acetic acid side chain can be designed to undergo intramolecular cyclization, forming a new ring fused to the pyrazolo[1,5-a]pyridine core. A prominent strategy in heterocyclic chemistry is the intramolecular 1,3-dipolar cycloaddition. For instance, pyrazole derivatives bearing an oxime and an unsaturated side chain (such as a prop-2-en-1-yloxy group) can undergo an intramolecular nitrile oxide cycloaddition (INOC) to generate novel fused pyran-isoxazole systems. mdpi.com The key step involves the in-situ generation of a nitrile oxide from the oxime, which then reacts with the tethered alkene or alkyne. mdpi.com

Similarly, intramolecular cycloadditions of nitrilimines, generated in situ from hydrazonyl chlorides, have been used to synthesize novel medium-sized ring systems fused to a pyrazole core, such as pyrazolo[1,5-a] nih.govorganic-chemistry.orgbenzoxazonines. sciforum.net By analogy, this compound could be converted into suitable precursors (e.g., by converting the carboxylic acid to a hydrazide and then a hydrazonyl chloride) that could participate in such intramolecular cyclizations to yield novel polycyclic structures.

Heterocyclic Ring Formation Utilizing Pyrazolo[1,5-a]pyridine Intermediates

The pyrazolo[1,5-a]pyridine scaffold serves as a crucial intermediate for the synthesis of more complex heterocyclic structures. The acetic acid functional group can be elaborated and then reacted with other reagents to build new rings. For example, derivatives of pyrazolo[1,5-a]pyridines have been utilized in the synthesis of pyridazinone-containing molecules, which are of interest as kinase inhibitors. acs.org In one approach, a pyrazolo[1,5-a]pyridine boronic ester was coupled to a chloropyridazinone, followed by further functionalization to yield the final inhibitor. acs.org

Another strategy involves the condensation of a pyrazolo[1,5-a]pyridine derivative with a 1,3-dicarbonyl compound. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provides direct access to 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. This demonstrates the formation of a new heterocyclic (pyridazinone) ring at the C3 position of the pyrazolo[1,5-a]pyridine core.

Furthermore, the synthesis of the pyrazolo[1,5-a]pyridine ring itself often proceeds via the cyclization of intermediates, highlighting its role in constructing fused systems. nih.govacs.orgnih.gov These methods, such as the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds followed by cyclization, underscore the utility of building upon pre-formed heterocyclic intermediates to achieve molecular complexity. acs.orgnih.gov

Green Chemistry and Sustainable Synthesis of 2 Pyrazolo 1,5 a Pyridin 3 Yl Acetic Acid Derivatives

Development of Environmentally Benign Synthetic Protocols

The development of eco-friendly protocols for synthesizing pyrazolo[1,5-a]pyridine (B1195680) derivatives has focused on moving away from traditional methods that often rely on harsh catalysts, toxic solvents, and high energy input. bme.hu Modern green synthetic methodologies prioritize efficiency, safety, and sustainability, leading to higher reaction rates and improved yields while minimizing environmental harm. bme.hu A popular and efficient route involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes. nih.govacs.org Researchers have sought to optimize these cycloaddition reactions by exploring catalyst-free systems and alternative energy sources to create more sustainable pathways to this important heterocyclic core. nih.gov

A significant advancement in the green synthesis of pyrazolo[1,5-a]pyridines is the development of protocols that operate under catalyst-free conditions. nih.gov One highly effective strategy involves the [3+2] cycloaddition reaction between 2-imino-1H-pyridin-1-amines and various alkynes or alkenes, which proceeds efficiently without the need for any catalyst or additive. nih.govacs.org This approach not only simplifies the reaction setup and purification process but also avoids the environmental and economic costs associated with metal or acid catalysts. Research has demonstrated that these reactions can proceed cleanly, offering high regioselectivity and excellent yields of the desired pyrazolo[1,5-a]pyridine products. nih.govacs.org

In addition to eliminating catalysts, progress has been made in reducing or eliminating the use of volatile organic solvents. Some protocols have been developed under solvent-free conditions, further enhancing their green credentials. researchgate.net For instance, the one-pot synthesis of pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, has been successfully achieved without any solvent, showcasing the potential for similar applications in pyrazolo[1,5-a]pyridine synthesis. researchgate.netd-nb.info Another innovative approach involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.gov This method is also catalyst-free and proceeds with high atom economy, representing an efficient and environmentally conscious alternative. nih.govacs.org

Alternative energy sources like microwave irradiation and ultrasound have proven to be powerful tools for enhancing the synthesis of pyrazolo[1,5-a]pyridine derivatives in line with green chemistry principles. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, has been used to develop a highly efficient, one-pot synthetic strategy for polysubstituted pyrazolo[1,5-a]pyridines. nih.govacs.org This method, which utilizes the catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with acetylenic esters, dramatically reduces reaction times and improves yields compared to conventional heating. bme.hunih.gov

Microwave-assisted synthesis offers similar advantages, including rapid heating, shorter reaction times, and often improved yields and purity of products. ijsrst.com This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and related heterocyclic systems. researchgate.netresearchgate.net The combination of microwave heating with one-pot, sequential reactions provides a convenient and sustainable route to complex molecules, avoiding the need for isolation and purification of intermediates. semanticscholar.org

Table 1: Comparison of Conventional Heating vs. Sonication for the Synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester nih.gov
Energy SourceReaction TimeTemperatureYield (%)Conditions
Conventional Heating (Reflux)3 hours85 °C85%Catalyst-free, in acetonitrile
Ultrasound (Sonication)20 minutes85 °C96%Catalyst-free, in acetonitrile

Metrics for Sustainable Chemical Processes

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These metrics help chemists evaluate the efficiency and environmental impact of a synthetic route beyond the traditional measure of chemical yield. For the synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid and its derivatives, applying these metrics is crucial for identifying the most sustainable methods.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful. The synthesis of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction is an excellent example of a highly atom-economical process. nih.gov In this reaction, two reactant molecules combine to form the product, with all atoms being incorporated into the final structure, resulting in a theoretical atom economy of 100%.

Another synthetic route that highlights good atom economy is the catalyst-free, cross-dehydrogenative coupling reaction promoted by acetic acid and oxygen. nih.govacs.org This process forms the desired C-C bond with the only byproduct being water, making it a highly efficient and low-waste method. acs.org

Table 2: Illustrative Atom Economy Calculation for a [3+2] Cycloaddition Reaction nih.gov
Reactant AReactant BProductByproductsTheoretical Atom Economy
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (C₁₂H₁₀N₄, MW: 210.24)Dimethyl acetylenedicarboxylate (B1228247) (C₆H₆O₄, MW: 142.11)7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (C₁₈H₁₄N₄O₄, MW: 352.35)None100%

Calculation: Atom Economy = (MW of desired product / Sum of MW of all reactants) x 100 = (352.35 / (210.24 + 142.11)) x 100 = 100%

While atom economy provides a theoretical measure of efficiency, Reaction Mass Efficiency (RME) offers a more practical assessment by considering the masses of all materials used in a reaction, including solvents, catalysts, and workup chemicals, relative to the mass of the final product. The formula for RME is:

RME (%) = (Mass of Product / Total Mass of Reactants, Solvents, and Reagents) x 100

Flow Chemistry and Heterogeneous Catalysis in Pyrazolo[1,5-a]pyridine Synthesis

To address challenges of scalability, safety, and sustainability in chemical manufacturing, advanced techniques like flow chemistry and heterogeneous catalysis are being explored for the synthesis of pyrazolo[1,5-a]pyridines.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. A continuous-flow process has been developed for the synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate via the thermolysis of an azidoacrylate precursor. mdpi.com This method achieves quantitative yield in a very short residence time (28.5 seconds) at high temperature, without the need for further purification, and is scalable from milligrams to grams. mdpi.com

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach simplifies the manufacturing process by allowing for easy separation and recovery of the catalyst, which can often be reused, reducing waste and cost. While many green syntheses of pyrazolo[1,5-a]pyridines are catalyst-free, the principles of heterogeneous catalysis have been applied to related nitrogen-containing heterocycles. For instance, a heterogeneous Cu-Zn/Al-Ti catalyst system has been used for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com The application of such recyclable solid catalysts to the synthesis of pyrazolo[1,5-a]pyridines represents a promising avenue for developing more sustainable industrial-scale processes. nih.gov

Table 3: Comparison of Batch vs. Flow Chemistry for Pyrazolo[1,5-a]pyridine Synthesis mdpi.com
ParameterBatch Synthesis (Typical)Flow Synthesis
Reaction TimeHours to days28.5 seconds
Temperature ControlLess precise, potential for hotspotsPrecise and uniform
ScalabilityChallenging, requires larger reactorsEasier, by extending operation time
SafetyHigher risk with large volumes of reagentsImproved, small reaction volume at any time
YieldVariableQuantitative
PurificationOften requiredNot required

Applications in Organic Synthesis and Methodological Development

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid as a Synthetic Building Block

The inherent reactivity of both the pyrazolo[1,5-a]pyridine (B1195680) nucleus and the carboxylic acid functional group makes this compound a highly adaptable precursor in synthetic strategies.

Precursor for Advanced Heterocyclic Scaffolds

The pyrazolo[1,5-a]pyridine core is a well-established pharmacophore found in numerous biologically active compounds. The acetic acid moiety at the 3-position of this scaffold serves as a convenient handle for elaboration, enabling the synthesis of more complex, fused heterocyclic systems.

One notable application involves the construction of pyridazinone-containing heterocycles. Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives can be key intermediates in the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. nih.gov While this work does not start from the acetic acid derivative directly, it establishes the utility of the 3-position of the pyrazolo[1,5-a]pyridine ring as a point of attachment for building other heterocyclic rings. The carboxylic acid group of this compound is a prime candidate for conversion into a variety of functional groups that can participate in cyclization reactions. For instance, the acid could be converted to an acid chloride, ester, or amide, which could then undergo intramolecular or intermolecular reactions to form new rings.

A plausible, though not yet explicitly documented, synthetic route could involve the conversion of this compound to a more reactive derivative, such as a β-keto ester. This intermediate could then undergo cyclocondensation reactions with hydrazines or other binucleophiles to afford fused pyrazolone (B3327878) or other heterocyclic systems. This strategy is commonly employed in the synthesis of various fused pyrazole-containing compounds. The pyrazolo[1,5-a]pyridine scaffold itself is often synthesized through the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds, frequently in the presence of acetic acid which acts as a catalyst or solvent. ekb.eg

The following table illustrates potential, synthetically feasible transformations of this compound to access advanced heterocyclic scaffolds, based on established organic chemistry principles.

Table 1: Potential Synthetic Routes to Advanced Heterocycles from this compound

Starting Material Intermediate Target Heterocycle Reaction Type
This compound Pyrazolo[1,5-a]pyridin-3-yl acetyl chloride Fused Pyrazolo-oxazinone Intramolecular cyclization
This compound Methyl 3-(pyrazolo[1,5-a]pyridin-3-yl)-3-oxopropanoate Pyrazolo[1,5-a]pyridin-3-yl-pyrazolone Cyclocondensation with hydrazine
This compound N-Substituted 2-(pyrazolo[1,5-a]pyridin-3-yl)acetamide Fused Pyrazolo-dihydropyridine Intramolecular cyclization

Role in the Synthesis of Diverse Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery. This compound is an ideal scaffold for such libraries due to the ease with which its carboxylic acid function can be derivatized. Standard amide coupling reactions, for example, can be employed to introduce a wide array of amines, thereby generating a large and diverse set of amides.

This approach has been successfully utilized in the synthesis of a series of pyrazolo[1,5-a]pyridine-3-carboxamides, which were investigated as novel antitubercular agents. nih.gov Although the starting material in this study was the corresponding carboxylic acid, the principle of derivatizing the 3-position to create a library of compounds is directly applicable to this compound. Similarly, a class of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides were prepared and evaluated as selective peripheral benzodiazepine (B76468) receptor ligands, demonstrating the utility of the acetamide (B32628) functional group in generating bioactive molecules. d-nb.info

The synthesis of a library of small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold for the treatment of inflammatory diseases further highlights the modular nature of these heterocyclic systems, where diversification is achieved through various coupling reactions. nih.gov

Contributions to Reaction Methodology

While direct involvement of this compound in the development of novel catalytic systems is not yet widely reported, the broader class of pyrazole-containing ligands has seen extensive use in coordination chemistry and catalysis.

Development of Novel Catalytic Systems

Protic pyrazole-containing ligands, particularly pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines, have been instrumental in the development of transition metal complexes for catalysis. nih.gov These ligands can engage in metal-ligand cooperation, where the pyrazole (B372694) N-H protons play a crucial role in the catalytic cycle. While this compound itself is not a pincer ligand, its pyrazole nitrogen atoms are available for coordination to a metal center. The presence of the carboxylic acid group could also allow it to act as a bidentate ligand, coordinating through both a pyrazole nitrogen and the carboxylate oxygen.

The synthesis of transition metal complexes with ligands containing both a pyridine (B92270) and a pyrazole moiety, such as 2-(1H-pyrazol-3-yl)pyridine, has led to catalysts for reactions like the dehydrogenation of formic acid. nih.gov It is conceivable that derivatives of this compound could be designed to act as ligands for catalytically active metal centers, potentially leading to novel catalytic systems with unique reactivity or selectivity.

Exploration of New Reaction Pathways and Selectivity Control

The development of regioselective synthetic methods for pyrazolo[1,5-a]pyridines is an active area of research, as controlling the substitution pattern on the heterocyclic core is crucial for tuning the properties of the final molecule. sci-hub.senih.gov While these studies focus on the initial construction of the pyrazolo[1,5-a]pyridine ring, the functionalization of pre-formed scaffolds like this compound offers an alternative approach to achieving regiochemical control.

The acetic acid side chain provides a reactive site that can direct further chemical transformations. For example, the methylene (B1212753) group of the acetic acid side chain could potentially be functionalized through enolate chemistry, allowing for the introduction of various substituents at the position alpha to the carbonyl group. Subsequent intramolecular reactions could then lead to the formation of new ring systems with well-defined regiochemistry.

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of aminopyrazoles with β-dicarbonyl compounds in acetic acid, where the acid plays a role in the reaction mechanism. ekb.eg The inherent acidity of this compound could potentially be harnessed to influence the course of subsequent reactions, either by acting as an intramolecular catalyst or by directing the regioselectivity of a transformation.

Structure Reactivity Relationship Srr Studies Within 2 Pyrazolo 1,5 a Pyridin 3 Yl Acetic Acid Analogs

Impact of Substituent Patterns on Chemical Reactivity and Selectivity

The nature and position of substituents on the pyrazolo[1,5-a]pyridine (B1195680) core significantly influence the chemical reactivity and selectivity of these compounds. The introduction of various functional groups can alter the electron density of the heterocyclic system, sterically hinder or facilitate reagent approach, and direct the regioselectivity of reactions.

Research into the synthesis of polysubstituted pyrazolo[1,5-a]pyridines has provided insights into these structure-reactivity relationships. For instance, in the synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester derivatives, the substituents on the phenyl ring at the 5-position have been varied to include electron-donating and electron-withdrawing groups. The following table summarizes the yields of various analogs, illustrating the impact of these substituents on the efficiency of the reaction.

CompoundSubstituent on Phenyl Ring (R)Yield (%)
Analog 1-H85
Analog 24-CH388
Analog 34-OCH386
Analog 44-Cl90
Analog 54-F82

The data suggests that the presence of both electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., -Cl, -F) groups on the phenyl ring at the 5-position leads to good to excellent yields in this particular synthetic route. This indicates a degree of tolerance for a range of electronic properties at this position.

In another study focusing on a different synthetic pathway, the impact of substituents on a dihydropyridine (B1217469) precursor was investigated. The yields of the resulting pyrazolo[1,5-a]pyridine derivatives are presented below.

CompoundSubstituent on Dihydropyridine RingYield (%)
Analog 6-CH375
Analog 7-Ph89
Analog 8-COOCH368

Stereochemical Influence on Reaction Outcomes

The influence of stereochemistry on the reaction outcomes of 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid analogs is a nuanced aspect of their chemistry. While the specific influence of a chiral center within the acetic acid side chain on subsequent reactions of the molecule is not extensively detailed in the available literature, the broader field of asymmetric synthesis of pyrazolo[1,5-a]pyridines underscores the importance of stereocontrol.

The development of catalytic asymmetric methods to construct the pyrazolo[1,5-a]pyridine core itself indicates that the spatial arrangement of atoms is critical for achieving desired products with high enantiomeric purity. For example, asymmetric [3+2] cycloaddition reactions have been explored to generate chiral pyrazolo[1,5-a]pyridine scaffolds. The success of these methods relies on the ability of a chiral catalyst to create a stereochemically defined transition state, thereby directing the formation of one enantiomer over the other.

While direct studies on the diastereoselective reactions of chiral this compound derivatives are limited, it can be inferred from general principles of stereochemistry that the presence of a stereocenter in the acetic acid moiety would likely influence the approach of reagents to the heterocyclic core or to the side chain itself. This could lead to diastereomeric products in varying ratios, depending on the nature of the reaction and the steric and electronic environment around the chiral center. Further research is necessary to systematically investigate and quantify the stereochemical influence on the reaction outcomes of these specific analogs.

Investigation of Electron-Donating and Electron-Withdrawing Effects

The electronic properties of substituents on the pyrazolo[1,5-a]pyridine ring system are a key determinant of the reactivity of the molecule. Electron-donating groups (EDGs) increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and potentially influencing the nucleophilicity of the nitrogen atoms. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can facilitate nucleophilic substitution reactions and affect the acidity of protons on the molecule.

In the context of the synthesis of pyrazolo[1,5-a]pyridine derivatives, the electronic nature of substituents has been observed to have a tangible impact on reaction yields, although the specific effect can be dependent on the reaction mechanism. For instance, in some synthetic approaches, the presence of electron-withdrawing groups on a precursor molecule has been reported to afford good yields. This may be attributed to the stabilization of a reaction intermediate or the enhancement of the electrophilicity of a key reaction site.

Conversely, other studies have shown that both electron-donating and electron-withdrawing groups can be well-tolerated, leading to high yields of the desired pyrazolo[1,5-a]pyridine products. The following table presents data from a study where various substituted N-amino-2-iminopyridines were used as precursors.

Precursor Substituent (R)Electronic NatureProduct Yield (%)
-HNeutral85
-CH3Electron-Donating88
-OCH3Electron-Donating86
-ClElectron-Withdrawing90
-BrElectron-Withdrawing92

This data suggests that for this particular synthetic transformation, the electronic effect of the substituent on the starting material does not dramatically hinder the reaction, with both electron-rich and electron-poor systems providing high yields. The slightly higher yields observed with electron-withdrawing halogens in this case may point to a subtle electronic effect that favors the reaction pathway. A comprehensive understanding of these effects requires a case-by-case analysis of the specific reaction mechanism at play.

Q & A

Q. What are the common synthetic routes for preparing 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed decarboxylative coupling or cyclization reactions. For example, pyrazolo[1,5-a]pyridine intermediates can be functionalized using acetic acid derivatives under conditions involving polar aprotic solvents (e.g., DMF) and bases like potassium carbonate . Key factors affecting yield include temperature control (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Characterization via 1H^1H-NMR and HPLC-MS is critical to confirm purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous pyridine-acetic acid derivatives, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:
  • Use of PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid aerosolization.
  • Storage in sealed containers at 2–8°C .
  • Waste must be segregated and disposed via certified hazardous waste handlers to prevent environmental contamination .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:
  • Spectroscopic Techniques : 1H^1H-NMR (to verify pyrazole and pyridine ring protons) and IR (to confirm carboxylic acid C=O stretch ~1700 cm1^{-1}).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. What computational strategies can optimize the reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational screening of reaction parameters (solvent effects, catalyst loading) with experimental validation, reducing trial-and-error cycles by ~40% . Machine learning models trained on existing pyrazolo-pyridine reaction datasets further refine condition selection .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact the biological activity of this compound?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 4-position enhances metabolic stability and receptor binding affinity. For instance, trifluoromethyl-substituted analogs show improved inhibition of kinases (IC50_{50} < 100 nM) compared to unmodified derivatives. Structure-activity relationship (SAR) studies using molecular docking and in vitro assays (e.g., ELISA) are critical for rational design .

Q. How can researchers resolve contradictory data in the literature regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from variations in catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) or solvent polarity. A systematic approach involves:
  • Replicating reported conditions with controlled variables.
  • Using kinetic studies (e.g., in situ FTIR) to monitor intermediate formation.
  • Comparing results with computational mechanistic insights (e.g., transition state energy barriers) .

Notes

  • Safety Data : Always consult up-to-date SDS and institutional guidelines.
  • Advanced Tools : Leverage ICReDD’s reaction design platform for accelerated optimization .
  • Contradictory Data : Peer-reviewed replication and computational modeling are essential for validation .

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